Cas no 3660-91-1 (1-bromophthalazine)
1-bromophthalazine Chemical and Physical Properties
Names and Identifiers
-
- 1-bromo-Phthalazine
- 1-bromophthalazine
- 3660-91-1
- SCHEMBL15835530
- DTXSID901315976
- EN300-206813
- F87942
- CS-0214945
- A913634
- AC-907/34105043
-
- MDL: MFCD03268584
- Inchi: 1S/C8H5BrN2/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H
- InChI Key: OGSHJLOGCXPYPZ-UHFFFAOYSA-N
- SMILES: BrC1=C2C=CC=CC2=CN=N1
Computed Properties
- Exact Mass: 207.96361g/mol
- Monoisotopic Mass: 207.96361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Boiling Point: 387.3±15.0°C at 760 mmHg
1-bromophthalazine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
1-bromophthalazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B614240-10mg |
1-Bromophthalazine |
3660-91-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B614240-50mg |
1-Bromophthalazine |
3660-91-1 | 50mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B614240-100mg |
1-Bromophthalazine |
3660-91-1 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM133607-1g |
1-bromophthalazine |
3660-91-1 | 95% | 1g |
$320 | 2021-06-09 | |
| Chemenu | CM133607-1g |
1-bromophthalazine |
3660-91-1 | 95% | 1g |
$*** | 2023-05-30 | |
| TRC | B614240-250mg |
1-Bromophthalazine |
3660-91-1 | 250mg |
$ 517.00 | 2023-04-18 | ||
| TRC | B614240-500mg |
1-Bromophthalazine |
3660-91-1 | 500mg |
$ 800.00 | 2023-09-08 | ||
| Alichem | A019150091-5g |
1-Bromophthalazine |
3660-91-1 | 95% | 5g |
$1380.20 | 2023-09-02 | |
| Alichem | A019150091-10g |
1-Bromophthalazine |
3660-91-1 | 95% | 10g |
$2010.00 | 2023-09-02 | |
| Alichem | A019150091-25g |
1-Bromophthalazine |
3660-91-1 | 95% | 25g |
$3517.50 | 2023-09-02 |
1-bromophthalazine Suppliers
1-bromophthalazine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 1-bromophthalazine
Comprehensive Overview of 1-Bromophthalazine (CAS No. 3660-91-1)
1-Bromophthalazine, with the CAS number 3660-91-1, is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is a brominated derivative of phthalazine, a heterocyclic aromatic compound with a wide range of applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of 1-bromophthalazine, drawing on the latest research findings to provide an up-to-date and detailed analysis.
Chemical Properties
1-Bromophthalazine is characterized by its molecular formula C8H5BrN2. The presence of a bromine atom at the 1-position of the phthalazine ring imparts unique reactivity and physical properties to the molecule. The compound is typically a solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform. The melting point of 1-bromophthalazine is around 200°C, making it suitable for various thermal processes.
The electronic structure of 1-bromophthalazine is influenced by the strong electron-withdrawing nature of the bromine atom. This results in enhanced electrophilicity at specific positions within the phthalazine ring, making it an excellent substrate for nucleophilic substitution reactions. The compound also exhibits moderate fluorescence, which can be exploited in various analytical and imaging applications.
Synthesis Methods
The synthesis of 1-bromophthalazine can be achieved through several routes, each with its own advantages and limitations. One common method involves the bromination of phthalazine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom selectively substitutes at the 1-position of the phthalazine ring.
A more recent and environmentally friendly approach involves the use of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed bromination has been reported to yield high yields of 1-bromophthalazine. This method not only reduces the formation of by-products but also allows for better control over the reaction conditions, making it suitable for large-scale production.
Potential Applications
The unique properties of 1-bromophthalazine have led to its exploration in various fields. In medicinal chemistry, this compound has shown promise as a lead structure for the development of novel therapeutic agents. Recent studies have demonstrated that derivatives of 1-bromophthalazine exhibit potent antitumor activity against several cancer cell lines. The bromine atom plays a crucial role in modulating the biological activity by enhancing lipophilicity and improving cellular uptake.
In materials science, 1-bromophthalazine has been investigated as a building block for constructing advanced functional materials. Its ability to undergo efficient cross-coupling reactions makes it an attractive candidate for synthesizing conjugated polymers and other organic semiconductors. These materials have potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Analytical Applications strong> p > < p >The moderate fluorescence properties of 1-bromophthalazine strong >make it useful in analytical chemistry and bioimaging. Fluorescent probes derived from 1-bromophthalazine strong >can be designed to target specific biomolecules or cellular structures, providing valuable insights into biological processes at the molecular level. Additionally, these probes can be used in high-throughput screening assays to identify potential drug candidates. p > < p >< strong >Environmental Considerations strong > p > < p >While 1-bromophthalazine strong >is a valuable chemical compound with numerous applications, it is important to consider its environmental impact during synthesis and use. Green chemistry principles should be applied to minimize waste generation and reduce the use of hazardous reagents. Proper disposal methods should also be implemented to prevent environmental contamination. p > < p >< strong >Conclusion strong > p > < p >< strong >1-Bromophthalazine (CAS No . 3660-91-1) strong >is a multifaceted compound with a wide range of applications in medicinal chemistry , materials science , and analytical chemistry . Its unique chemical properties , including enhanced reactivity and moderate fluorescence , make it an attractive candidate for further research and development . As new synthetic methods continue to emerge , we can expect even more innovative uses for this versatile compound . p > article > response >
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